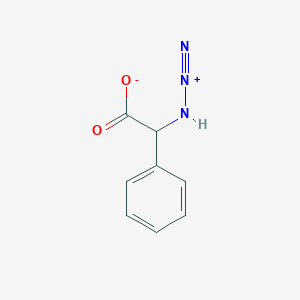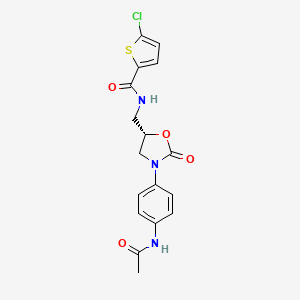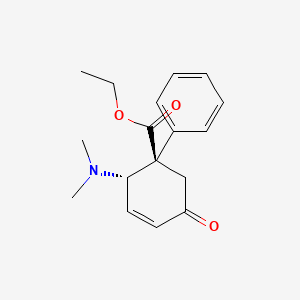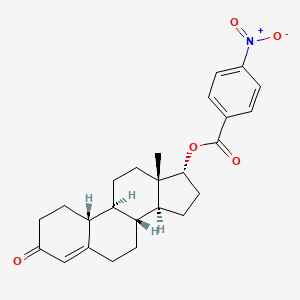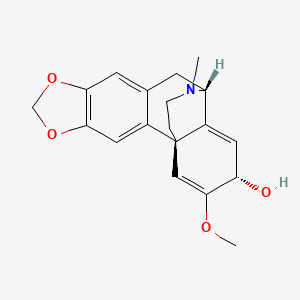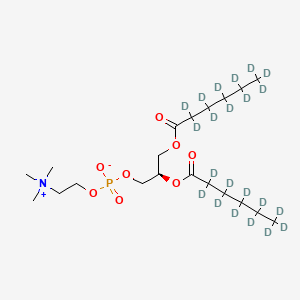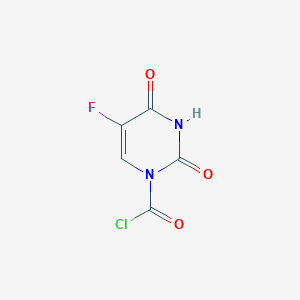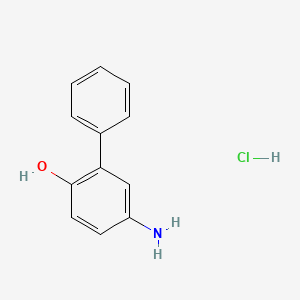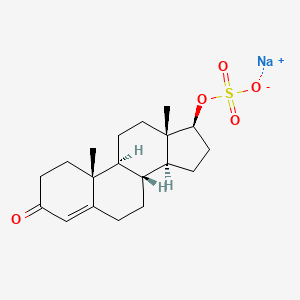
Sodium Testosterone Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Testosterone Sulfate is a synthetic derivative of testosterone, a primary male sex hormone. It is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone . The compound is known for its role in various biological processes, including the development and maintenance of male secondary sexual characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Testosterone Sulfate typically involves the sulfation of testosterone. One common method is the reaction of testosterone with sulfur trioxide-pyridine complex in an organic solvent, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors. The process includes the careful handling of reagents and solvents to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium Testosterone Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield testosterone ketone, while reduction can produce testosterone alcohol .
Applications De Recherche Scientifique
Sodium Testosterone Sulfate has a wide range of applications in scientific research:
Biology: Studied for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and hormone replacement therapies.
Mécanisme D'action
The mechanism of action of Sodium Testosterone Sulfate involves its interaction with androgen receptors. Upon binding to these receptors, it induces gene expression that leads to the development of male secondary sexual characteristics and other physiological effects . The compound also influences various molecular pathways, including those involved in protein synthesis and muscle growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Testosterone Propionate
- Testosterone Enanthate
- Testosterone Cypionate
Comparison
Sodium Testosterone Sulfate is unique due to its sulfate group, which influences its solubility and metabolic stability. Unlike other testosterone derivatives, it is more water-soluble, making it suitable for specific pharmaceutical formulations . Additionally, its metabolic pathway differs, leading to distinct biological effects .
Propriétés
Formule moléculaire |
C19H27NaO5S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
sodium;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);/q;+1/p-1/t14-,15-,16-,17-,18-,19-;/m0./s1 |
Clé InChI |
YSXVDWVRBPSOEA-JZSNIJFVSA-M |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@]34C.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
